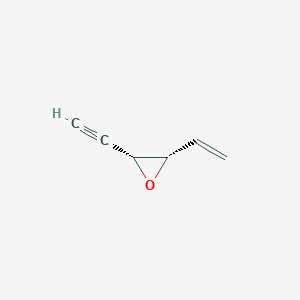

(2S,3R)-2-Ethenyl-3-ethynyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

62376-97-0 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

(2S,3R)-2-ethenyl-3-ethynyloxirane |

InChI |

InChI=1S/C6H6O/c1-3-5-6(4-2)7-5/h1,4-6H,2H2/t5-,6+/m1/s1 |

InChI Key |

PALXUKGGQAYKFP-RITPCOANSA-N |

Isomeric SMILES |

C=C[C@H]1[C@H](O1)C#C |

Canonical SMILES |

C=CC1C(O1)C#C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Ethynyloxirane Derivatives

The marine environment, particularly red algae of the Laurencia genus, is the primary source of a variety of C15 acetogenins (B1209576), many of which are characterized by the presence of an eight-membered ether ring and halogen atoms. nih.govmdpi.com Recent investigations into the chemical constituents of Laurencia viridis, collected from the Canary Islands, have led to the isolation of novel C15 acetogenins that are variations of the pinnatifidenyne structure. nih.govtcsedsystem.edu These discoveries include the first examples of derivatives containing an ethynyl (B1212043) oxirane unit. nih.govmdpi.com

Isolation and Characterization from Marine Organisms (e.g., Laurencia Species)

The process of isolating and characterizing these complex molecules is a meticulous endeavor, relying on a combination of chromatographic techniques and advanced spectroscopic methods. Researchers have successfully isolated several new C15 acetogenins from Laurencia viridis. nih.govmdpi.comtcsedsystem.edu The structural elucidation of these compounds was achieved through extensive analysis of Nuclear Magnetic Resonance (NMR) data, J-based configuration analysis, and Density Functional Theory (DFT) calculations. nih.govnih.gov

One such study on Laurencia viridis resulted in the isolation of three new C15 acetogenins and one truncated derivative. mdpi.com Among these were the first reported examples of ethynyl oxirane derivatives, which are considered interesting variations of the pinnatifidenyne structure. mdpi.com

Table 1: Isolated C15 Acetogenins with Ethynyl Oxirane Substructures from Laurencia viridis

| Compound Name | Molecular Formula | Key Spectroscopic Data | Source Organism |

|---|---|---|---|

| (3,4)-epoxy-pinnatifidenyne | C₁₅H₂₀BrClO₂ | HR-ESI-MS, ¹H NMR, ¹³C NMR | Laurencia viridis |

Data sourced from Morales-Amador et al. (2017) nih.gov

The molecular formula of (3,4)-epoxy-pinnatifidenyne was determined as C₁₅H₂₀BrClO₂ based on High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). nih.gov The ¹H NMR spectrum showed characteristic signals for olefinic, methine, acetylenic, methylene, and methyl protons. nih.gov Similarly, (9R,10S)-epoxy-Z-pinnatifidenyne was identified with the same molecular formula, and its structure was supported by UV and IR spectroscopy, indicating a terminal acetylene (B1199291) group conjugated with a double bond. nih.gov

Identification of C15 Acetogenins Featuring Ethynyl Oxirane Substructures

The identification of C15 acetogenins containing the ethynyl oxirane substructure from Laurencia species has expanded the known diversity of these marine natural products. nih.govmdpi.com These compounds are biogenetically related to other known C15 acetogenins and provide insights into the biosynthetic capabilities of these algae. mdpi.com For instance, the newly identified compounds with the ethynyl oxirane unit are considered potential biogenetic precursors to other related acetogenins like pinnatifidehyde. mdpi.com

The structural determination of these complex molecules relies heavily on a suite of spectroscopic techniques. The presence of the oxirane ring, a three-membered ring containing an oxygen atom, is a key structural feature. acs.orgnih.gov This strained ring is highly reactive and its formation is a critical step in the biosynthesis of these compounds. nih.gov

Proposed Enzymatic and Biochemical Pathways for Oxirane Formation

The biosynthesis of the oxirane ring in natural products is a complex enzymatic process. acs.org While the specific enzymes responsible for the formation of the ethynyloxirane moiety in Laurencia acetogenins have not been fully elucidated, general principles of epoxide formation in biological systems offer plausible pathways.

The formation of an oxirane ring, or epoxidation, typically involves the oxidation of a double bond. mdpi.com In many biological systems, this reaction is catalyzed by monooxygenase enzymes, such as cytochrome P450 monooxygenases, which utilize molecular oxygen and a reducing agent. acs.org Another common method involves the use of peroxycarboxylic acids formed in situ. mdpi.com

In the context of marine natural products, the enzymatic machinery for such transformations is highly specialized. For example, in the biosynthesis of epoxyquinoid natural products, FAD-binding monooxygenases and other enzymes are involved in epoxidation and subsequent modifications. acs.org The stereochemistry of the resulting epoxide is tightly controlled by the enzyme's active site. acs.org

The biosynthesis of heme, another complex molecule, involves a multi-step enzymatic pathway occurring in both the mitochondria and cytosol, highlighting the compartmentalization and coordination required for such processes. nih.gov Similar complex and regulated pathways are likely involved in the synthesis of ethynyloxirane derivatives in Laurencia. The construction of novel metabolic pathways in microbial hosts for the production of various chemicals demonstrates the potential for harnessing and understanding these enzymatic cascades. nih.gov

The proposed biogenetic pathway for the ethynyloxirane-containing acetogenins likely involves an initial cyclization of a linear C15 precursor, followed by a series of enzymatic reactions including halogenation, ether formation, and ultimately, the stereospecific epoxidation of a double bond to form the characteristic oxirane ring. Further research is needed to isolate and characterize the specific enzymes responsible for these transformations in Laurencia species.

Sophisticated Synthetic Methodologies for 2s,3r 2 Ethenyl 3 Ethynyloxirane and Its Stereoisomers

Stereoselective Epoxidation Strategies for Ethenyl and Ethynyl (B1212043) Precursors

The most direct approach to the target oxirane involves the stereoselective epoxidation of a prochiral enyne precursor, specifically a pent-2-en-4-yn-1-ol. This strategy's success hinges on the ability to control the facial selectivity of the oxygen transfer to the double bond, thereby defining the two adjacent stereocenters in a single step.

Directed epoxidation, wherein a resident functional group guides the oxidizing agent to a specific face of the alkene, is a powerful tool for stereocontrol. The Sharpless-Katsuki asymmetric epoxidation (SAE) is a premier example, utilizing a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgwikipedia.org This method is exceptionally effective for allylic alcohols. wikipedia.orgyoutube.com

For the synthesis of (2S,3R)-2-Ethenyl-3-ethynyloxirane, the corresponding precursor would be (E)-pent-2-en-4-yn-1-ol. The allylic hydroxyl group of this substrate can coordinate to the chiral titanium complex, positioning the alkene for a highly diastereoselective and enantioselective epoxidation. The choice of the chiral tartrate ligand dictates the stereochemical outcome. Using L-(+)-Diethyl Tartrate ((+)-DET) typically delivers the epoxide oxygen to the 'bottom' face of the allylic alcohol when drawn in a standardized orientation, while D-(-)-Diethyl Tartrate ((-)-DET) directs it to the 'top' face. youtube.comlibretexts.org To obtain the desired (2S,3R) stereochemistry, the selection of the appropriate tartrate ligand is crucial.

The reliability and high enantioselectivity of the Sharpless epoxidation make it a leading strategy for synthesizing chiral 2,3-epoxyalcohols from a wide array of primary and secondary allylic alcohols. wikipedia.org

In cases where a directing group like a hydroxyl is absent, ligand-controlled epoxidation provides an alternative. These methods rely on a chiral catalyst to create a chiral environment around the alkene, thereby influencing the trajectory of the oxidant. Prominent examples include the Jacobsen-Katsuki and Shi epoxidations. wikipedia.org

The Jacobsen epoxidation employs a chiral manganese-salen complex and is particularly effective for cis-disubstituted and trisubstituted olefins. rsc.org For a precursor like an enyne, this method could be applied, though its efficacy can be substrate-dependent. Another powerful approach is the Shi epoxidation, which uses a fructose-derived chiral ketone as an organocatalyst to generate a chiral dioxirane (B86890) in situ from Oxone. This method has been successfully applied to the epoxidation of various unfunctionalized alkenes. acs.org

Furthermore, complexes involving lanthanides and BINOL ligands have been developed for the asymmetric epoxidation of α,β-unsaturated ketones (enones). elsevierpure.com These systems can achieve high yields and enantiomeric excesses for a variety of substrates. elsevierpure.comrsc.org An iron-based catalytic system using novel phenanthroline ligands has also been shown to be effective for the asymmetric epoxidation of previously challenging acyclic β,β-disubstituted enones. nih.gov While the direct precursor to this compound is not an enone, these ligand-controlled systems highlight the diverse catalytic tools available for asymmetric epoxidation.

Table 1: Comparison of Asymmetric Epoxidation Methodologies

| Method | Catalyst System | Typical Substrate | Key Features |

|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)₄ / Chiral DET | Allylic Alcohols | Excellent enantioselectivity; stereochemistry is predictable based on the DET enantiomer used. wikipedia.orgorganic-chemistry.org |

| Jacobsen Epoxidation | Chiral Mn(salen) Complex | cis-Disubstituted Alkenes | Effective for unfunctionalized alkenes; can be sensitive to alkene geometry. wikipedia.org |

| Shi Epoxidation | Chiral Ketone (from fructose) / Oxone | Unfunctionalized Alkenes | Metal-free (organocatalytic); generates a chiral dioxirane oxidant in situ. acs.org |

| Lanthanide Catalysis | La-BINOL / Arsine Oxide | α,β-Unsaturated Ketones | Provides high enantiomeric excess for enones. elsevierpure.com |

Chiral Pool Approaches to Oxirane Construction

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like carbohydrates, amino acids, and terpenes, which can serve as starting materials for complex chiral molecules.

Carbohydrates are ideal starting materials due to their dense stereochemical information and multiple functional groups. mdpi.com D-glucose, a readily available monosaccharide, can be transformed into the target epoxide through a sequence of established reactions. A plausible synthetic route could involve the selective protection of hydroxyl groups, oxidative cleavage of carbon-carbon bonds to shorten the chain to the required five-carbon backbone, and functional group interconversions to install the vinyl and ethynyl moieties before the final ring closure to form the oxirane.

For instance, tri-O-acetyl-D-glucal can be a precursor for vinyl epoxides. Through a series of protection, deprotection, and activation steps, mesylated glycals can be formed, which upon treatment with a base, generate unstable vinyl epoxides that can be trapped by nucleophiles. acs.org Another strategy involves converting D-mannitol into a chiral azido (B1232118) epoxide, which serves as a key intermediate for further elaboration. rroij.com These examples demonstrate the feasibility of manipulating carbohydrate scaffolds to access highly functionalized chiral building blocks, including epoxides.

Amino acids are another valuable source of chirality. openaccessjournals.com L-Serine, for example, possesses a three-carbon backbone with defined stereochemistry at the α-carbon. The synthesis could begin with the protection of the amine and carboxylic acid groups. The carboxylate can then be reduced to a primary alcohol, and the amino group can be converted into a leaving group or eliminated to form a double bond. The side-chain hydroxyl can be used to build the remainder of the carbon skeleton.

A general approach involves the conversion of a protected amino acid into a corresponding amino aldehyde, followed by a Wittig olefination to introduce a double bond. Subsequent epoxidation of the resulting allylic amine derivative would yield the desired amino-functionalized epoxide. rroij.com Although this introduces a nitrogen atom not present in the target molecule, the principles of using the amino acid backbone to set the stereochemistry are well-established. Alternatively, the amino group can be removed via deamination early in the synthesis, converting the amino acid into a chiral hydroxy acid, which then serves as the template. mdpi.com

Stereocontrolled Functionalization of Pre-existing Epoxide Systems

An alternative to forming the epoxide ring stereoselectively is to start with a simpler, commercially available chiral epoxide and introduce the required ethenyl and ethynyl functionalities. This approach transfers the stereochemical challenge from the epoxidation step to the stereocontrolled functionalization of the epoxide.

For example, a synthesis could commence with (R)-glycidol or its derivatives. The epoxide ring can be opened regioselectively by a suitable carbon nucleophile. To construct this compound, this would likely involve a two-step process. First, an ethynyl nucleophile (e.g., lithium acetylide) would attack the less substituted carbon of the epoxide. This reaction sets one of the stereocenters and unmasks a hydroxyl group. The resulting alkynol could then undergo a series of steps including protection of the secondary alcohol, oxidation of the primary alcohol to an aldehyde, and subsequent Wittig-type olefination to install the vinyl group. Finally, the protected secondary alcohol would be deprotected and converted into the epoxide, for instance, via an intramolecular Williamson ether synthesis from a derived halohydrin, ensuring the correct trans relationship between the vinyl and ethynyl groups.

The regioselective opening of epoxides is a well-established transformation, and the choice of catalyst and reaction conditions can precisely control which carbon atom is attacked. mdpi.comrroij.com This control is essential for the successful stereocontrolled elaboration of a simple chiral epoxide into a more complex target.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Concept | Starting Material Example | Advantages |

|---|---|---|---|

| Stereoselective Epoxidation | Create stereocenters during epoxide formation. | (E)-pent-2-en-4-yn-1-ol | Convergent; potentially high stereoselectivity in a single step. |

| Chiral Pool Synthesis | Use natural chirality to build the molecule. | D-Glucose, L-Serine | Readily available, inexpensive chiral sources. mdpi.com |

| Functionalization of Epoxide | Build complexity from a simple chiral block. | (R)-Glycidol | Utilizes well-established epoxide chemistry; modular approach. |

Approaches Involving Allenylmetal Reagents (e.g., Allenylzinc)

The use of allenylmetal reagents represents a powerful strategy for the stereoselective synthesis of acetylenic compounds, including precursors to acetylenic epoxides. rsc.org Allenylzinc reagents, in particular, have been developed for the synthesis of highly functionalized substrates like acetylenic epoxides, aziridines, and amino alcohols. rsc.org

A common approach involves the in situ generation of chiral allenylzinc reagents from enantioenriched propargylic mesylates. This transformation can be mediated by a Pd(0)-phosphine catalyst in the presence of diethylzinc (B1219324) (Et₂Zn). nih.gov These generated chiral allenylzinc species then undergo SE2' addition reactions with aldehydes. This addition typically proceeds with high stereoselectivity, yielding homopropargylic alcohols with excellent enantiomeric excess (ee). nih.gov While this method directly produces homopropargylic alcohols, the underlying principle of stereoselective addition of an allenylmetal species is a key step that can be adapted for the synthesis of precursors to chiral epoxides like this compound. The resulting acetylenic alcohol can then be subjected to epoxidation conditions to furnish the desired oxirane.

Key Features of Allenylzinc Reagent Approach:

Stereocontrol: High levels of enantioselectivity are achievable, dictated by the chirality of the starting propargylic mesylate. nih.gov

Versatility: The method is applicable to a variety of aldehydes. nih.gov

Intermediate Formation: The primary products are typically homopropargylic alcohols, which require a subsequent epoxidation step to yield the final vinyl ethynyl oxirane. rsc.orgnih.gov

Alkynyl and Alkenyl Group Introduction via Organometallic Coupling

The construction of the conjugated enyne backbone is a critical prerequisite for the final epoxidation step. Organometallic coupling reactions are paramount for efficiently and stereoselectively forming the carbon-carbon bonds that constitute this framework.

A widely employed and effective method for preparing the necessary conjugated enyne substrates is the Sonogashira coupling. acs.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a vinyl halide with a terminal alkyne. This approach allows for the direct installation of the vinyl and ethynyl groups, leading to the formation of the enyne system. The stereochemistry of the vinyl group (cis or trans) in the starting halide is generally retained in the coupled product, providing control over the geometry of the resulting enyne. acs.org

Once the enyne substrate is synthesized, the epoxide can be introduced via asymmetric epoxidation. The Sharpless-Katsuki asymmetric epoxidation is a well-established and powerful method for the enantioselective epoxidation of allylic alcohols. researchgate.netwikipedia.orgorganic-chemistry.org This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netharvard.edu The choice of the L-(+)- or D-(-)-tartrate ligand dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of a specific epoxide enantiomer. harvard.edu For substrates like conjugated enynes, this method provides a direct route to optically active propargyl epoxides. acs.org

Table 1: Representative Data for Sharpless Asymmetric Epoxidation of Allylic Alcohols This table presents general examples of the Sharpless epoxidation to illustrate typical yields and enantiomeric excess achievable with this method.

| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | ee (%) |

| (E)-2-Hexen-1-ol | (+)-DIPT | 89 | >98 |

| Geraniol | (+)-DIPT | 79 | >98 |

| Cinnamyl alcohol | (+)-DET | 88 | 95 |

| 2-Propyl-2-propen-1-ol | (+)-DET | 74 | 86 |

Source: Adapted from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780. harvard.edu

Transition Metal-Free Synthetic Protocols

While transition metal-catalyzed reactions are powerful, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in products and to explore different reactivity pathways. rsc.org Several transition-metal-free protocols have been developed for the synthesis and transformation of epoxides. acs.orgmdpi.com

A notable transition-metal-free method for the direct, enantioselective epoxidation of conjugated cis-enynes involves the use of chiral dioxiranes. acs.org In this approach, a chiral ketone, such as one derived from fructose, acts as a catalyst in conjunction with an oxidant like Oxone (potassium peroxymonosulfate) to generate a chiral dioxirane in situ. This reactive intermediate then transfers an oxygen atom to the alkene of the enyne substrate. acs.org

This method has proven to be highly chemo- and enantioselective for cis-enynes, yielding cis-propargyl epoxides with high enantiomeric excess. A key advantage is the stereospecificity of the reaction, where cis-olefins are converted exclusively to cis-epoxides without any observed isomerization. acs.org The stereochemical outcome is influenced by interactions between the substrate's alkyne group and the catalyst's oxazolidinone moiety. acs.org

Table 2: Enantioselective Epoxidation of cis-Enynes using a Chiral Ketone Catalyst

| Enyne Substrate (R¹) | Enyne Substrate (R²) | Yield (%) | ee (%) |

| n-Hex | H | 81 | 97 |

| Ph | H | 85 | 96 |

| c-Hex | H | 82 | 96 |

| TBSOCH₂ | H | 86 | 90 |

Source: Adapted from Wang, Z.-X.; Tu, Y.; Frohn, M.; Zhang, J.-R.; Shi, Y. J. Am. Chem. Soc. 1997, 119 (46), 11224–11235. acs.org

Other transition-metal-free routes to vinyl epoxides include the Corey-Chaykovsky reaction. This method involves the reaction of an aldehyde with a sulfur ylide, which can be generated from an allylic sulfide. This strategy can produce trans-epoxides with high diastereoselectivity. acs.org

Mechanistic Investigations of Reactivity and Transformations of 2s,3r 2 Ethenyl 3 Ethynyloxirane

Oxirane Ring-Opening Reaction Mechanisms: An Unexplored Frontier

The reactivity of epoxides is a cornerstone of modern organic synthesis, with their ring-opening reactions providing a powerful method for the introduction of vicinal difunctionality. However, the specific behavior of (2S,3R)-2-Ethenyl-3-ethynyloxirane in such transformations has not been specifically reported.

Nucleophilic Ring-Opening Pathways: Awaiting Investigation

The response of this compound to nucleophilic attack is a critical area that awaits exploration. The regiochemical and stereochemical outcomes of these reactions are of paramount importance for the synthetic utility of this chiral building block.

The presence of both an ethenyl and an ethynyl (B1212043) substituent on the oxirane ring of this compound introduces significant questions regarding the regioselectivity of nucleophilic attack. The electronic and steric influence of these groups, coupled with the inherent polarity of the epoxide, would be expected to direct incoming nucleophiles to a specific carbon atom. However, without experimental data, any prediction of the preferred site of attack remains speculative. Furthermore, the stereochemical course of the reaction, whether it proceeds with inversion or retention of configuration at the attacked stereocenter, is a fundamental aspect that requires detailed experimental and computational investigation.

Organometallic reagents, such as organocuprates, organolithiums, and Grignard reagents, are powerful tools for the regioselective and stereoselective opening of epoxides. The coordination of the metal center to the epoxide oxygen can activate the ring and direct the nucleophilic attack. The specific influence of various organometallic reagents on the ring-opening of this compound, and the resulting stereochemical and regiochemical outcomes, represents a significant and uninvestigated area of research.

Lewis Acid-Catalyzed Ring-Opening Mechanisms: An Uncharted Territory

Lewis acids are known to catalyze the ring-opening of epoxides by coordinating to the oxygen atom, thereby activating the electrophilic carbons of the ring. This activation can facilitate attack by even weak nucleophiles. The application of Lewis acid catalysis to this compound could lead to a variety of interesting and potentially useful transformations. The mechanism of such a catalyzed ring-opening, including the nature of the intermediate species and the factors controlling the regio- and stereoselectivity, is a subject that warrants future scientific inquiry.

Rearrangement and Isomerization Pathways: A Realm of Possibility

The strained nature of the oxirane ring in this compound, combined with the adjacent unsaturation, suggests a predisposition towards rearrangement and isomerization reactions. These pathways could lead to the formation of novel and structurally diverse products.

Cascade Reactions and Tandem Processes Initiated by Oxirane Reactivity: Untapped Synthetic Potential

The strategic placement of the ethenyl and ethynyl groups adjacent to the epoxide ring in this compound provides an ideal scaffold for the initiation of cascade or tandem reactions. The initial ring-opening of the epoxide could trigger a sequence of subsequent intramolecular reactions, leading to the rapid construction of complex molecular architectures. The design and exploration of such cascade processes originating from this specific epoxide hold considerable promise for the efficient synthesis of novel compounds, though no such studies have been reported to date.

Formation of Allenic Structures via Oxirane Ring-Opening and Rearrangement

The presence of an ethynyl group adjacent to the oxirane ring in this compound provides a pathway for the formation of allene (B1206475) structures. This transformation is typically facilitated by organometallic reagents, which can coordinate to the oxygen or the alkyne, promoting a cascade of bond reorganizations.

Research on analogous ethynyl epoxides has demonstrated that their reaction with copper reagents can lead to the formation of allenylidene intermediates. For instance, the enantioselective copper-catalyzed ring-opening of racemic ethynyl epoxides with amines has been shown to proceed through a copper-allenylidene complex, ultimately affording chiral β-amino alcohols in high yields and enantiomeric excess. nih.gov This suggests that a similar approach with this compound could be a viable route to chiral allenes.

The proposed mechanism involves the coordination of a copper(I) catalyst to the ethynyl group, which facilitates the ring-opening of the epoxide and subsequent rearrangement to an allenic intermediate. This intermediate can then be trapped by a nucleophile. The stereochemistry of the starting epoxide would be expected to play a crucial role in the stereochemical outcome of the resulting allene.

Furthermore, the conversion of α-allenic alcohols into vinyl epoxides is a known process, suggesting the reversibility of this transformation under certain conditions. acs.org Treatment of α-allenic alcohols with iodine can lead to diiodo intermediates, which upon treatment with a base, can cyclize to form trans-iodovinyl epoxides in a highly diastereoselective manner. acs.org This underscores the intimate chemical relationship between vinyl epoxides and allenic structures.

Table 1: Examples of Reactions Leading to or from Allenic Structures Involving Epoxides

| Reactant(s) | Reagent(s) | Product Type | Key Finding | Reference |

| Racemic ethynyl epoxides, Amines | Cu catalyst, (R)-DTBM-MeO-BIPHEP | Chiral β-amino alcohols | Proceeds via a copper-allenylidene intermediate, achieving up to 94% ee. | nih.gov |

| α-Allenic alcohols | 1. I₂ 2. Base | trans-Iodovinyl epoxides | Highly diastereoselective conversion. | acs.org |

Cyclization and Cycloaddition Reactions

The conjugated enyne system within the strained oxirane ring of this compound makes it a prime candidate for a variety of cyclization and cycloaddition reactions. These transformations could lead to the formation of diverse and complex molecular architectures.

Vinyl epoxides are well-known precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization. acs.orgresearchgate.net A notable example is the copper-catalyzed rearrangement of vinyl oxiranes into 2,5-dihydrofurans. nih.govresearchgate.net This reaction proceeds in excellent yields with low catalyst loadings and demonstrates good tolerance for various substitution patterns. nih.gov It is conceivable that under similar catalytic conditions, this compound could undergo an analogous intramolecular cyclization. The ethynyl group would be retained in the product, offering a handle for further synthetic modifications.

The mechanism of such a rearrangement likely involves the coordination of the copper catalyst to the epoxide oxygen, followed by a ring-opening to generate a carbocationic or organometallic intermediate. Subsequent intramolecular attack by the oxygen atom would lead to the formation of the five-membered dihydrofuran ring. The stereochemistry of the starting epoxide would be expected to influence the stereochemical outcome of the cyclized product.

Table 2: Intramolecular Cyclization of Vinyl Epoxides

| Reactant | Catalyst | Product | Yield | Reference |

| Various vinyl oxiranes | Copper(II) acetylacetonate | 2,5-Dihydrofurans | Excellent | nih.gov |

While there is no direct evidence for a [4+2] cyclodimerization of this compound itself, the reactivity of vinyl epoxides in Diels-Alder reactions with external reagents is documented. acs.orgnih.gov For instance, vinyl epoxides can react with arynes in a transition-metal-free cascade process that involves a Diels-Alder reaction, ring-opening aromatization, and an ene reaction to furnish phenanthrenes. acs.orgnih.gov This demonstrates the capability of the vinyl group of a vinyl epoxide to act as a dienophile in a [4+2] cycloaddition.

A hypothetical [4+2] cyclodimerization of this compound would be a complex process. One molecule would need to act as the diene and the other as the dienophile. Given the structure, it is more likely that the vinyl group would act as the dienophile. The diene component would need to be formed, possibly through a rearrangement or involvement of the ethynyl group. The high reactivity and number of potential reaction pathways make predicting the outcome of such a reaction challenging without experimental data. It is also possible that other cycloaddition pathways, such as [2+2] or other modes of dimerization, could compete with or dominate a [4+2] cycloaddition.

Strategic Applications of 2s,3r 2 Ethenyl 3 Ethynyloxirane in Complex Organic Synthesis

Utilization as a Chiral Synthon for Asymmetric Synthesis

The well-defined stereochemistry of (2S,3R)-2-ethenyl-3-ethynyloxirane makes it an exemplary chiral synthon for asymmetric synthesis. The inherent strain of the oxirane ring, coupled with the distinct reactivity of the vinyl and ethynyl (B1212043) appendages, allows for highly regioselective and stereospecific ring-opening reactions. This controlled reactivity is fundamental to its application in the synthesis of complex chiral molecules.

Diastereoselective Control in the Construction of Multiple Chiral Centers

The strategic use of this compound enables the predictable and controlled introduction of multiple new stereocenters in a single transformation. Nucleophilic attack on the epoxide ring can proceed with high diastereoselectivity, influenced by the existing stereochemistry of the substrate and the nature of the incoming nucleophile. For instance, the reaction with organocuprates often leads to the SN2' pathway, where the nucleophile adds to the vinyl group, inducing a concomitant opening of the epoxide ring and establishing a new stereocenter with a high degree of control relative to the existing ones. The precise orientation of the substituents in the resulting product is dictated by the stereochemistry of the starting epoxide.

The following table illustrates the potential for diastereoselective transformations:

| Nucleophile | Reaction Conditions | Major Product Stereochemistry |

| R₂CuLi | THF, -78 °C | anti-1,4-addition product |

| RMgBr/CuI | Et₂O, -20 °C | syn-1,2-addition product |

| H₂O/H⁺ | Mild Acid | anti-diol |

This table represents a hypothetical scenario based on general principles of epoxide ring-opening reactions, as specific literature on this compound is not available.

Incorporation into Natural Product Core Structures (e.g., Polyketides, Alkaloids)

While specific examples of the direct incorporation of this compound into complex natural products like polyketides and alkaloids are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. The enyne functionality is a key feature in many natural products, and the chiral diol or amino alcohol fragments that can be derived from this epoxide are common substructures in both polyketides and alkaloids. Synthetic strategies targeting these natural products could, in principle, leverage the stereochemical information embedded in this compound to streamline the construction of key fragments.

Precursor for the Generation of Diverse Organic Frameworks

Beyond its role as a chiral synthon, this compound serves as a versatile precursor for the synthesis of a wide range of organic frameworks, owing to the latent reactivity of its functional groups.

Synthesis of Functionalized Enyne and Diene Systems

The ring-opening of this compound provides direct access to highly functionalized enyne and diene systems. Depending on the choice of reagent and reaction conditions, the epoxide can be selectively opened to yield products where the enyne or a newly formed diene moiety is appended to a chiral backbone. For example, treatment with a mild acid can lead to the formation of a diol with the preservation of the enyne structure. Alternatively, certain transition metal-catalyzed reactions can promote rearrangements to form conjugated diene systems.

Expedient Access to Complex Allenic Architectures

A particularly powerful application of vinyl epoxides, in general, is their conversion to allenic compounds. organic-chemistry.org In the case of this compound, reaction with organocuprates or other suitable nucleophiles can proceed via an SN2' displacement, leading to the formation of a chiral allene (B1206475). The ethynyl group in the starting material would be further elaborated in the resulting allenic product, providing access to highly complex and synthetically valuable allenic alcohols or ethers. The stereochemistry of the allene is directly controlled by the stereochemistry of the starting epoxide.

Construction of Medium-Ring Ethers and Other Unique Heterocyclic Structures

The bifunctional nature of the products derived from the ring-opening of this compound makes them ideal candidates for subsequent cyclization reactions to form heterocyclic structures. For instance, the resulting hydroxy-enynes can undergo intramolecular cyclization, potentially catalyzed by transition metals, to construct medium-ring ethers. The stereocenters established in the initial ring-opening reaction would guide the stereochemical outcome of the cyclization, allowing for the synthesis of complex cyclic ethers with a high degree of stereocontrol. While specific examples utilizing this particular epoxide are scarce in the literature, the general strategy of using functionalized epoxides for the synthesis of cyclic ethers is well-established. google.com

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule with defined stereocenters like (2S,3R)-2-ethenyl-3-ethynyloxirane, NMR is crucial for confirming the relative and absolute stereochemistry and for understanding its preferred conformations in solution.

Application of 1D and 2D NMR Techniques (e.g., J-based analysis)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each nucleus. In this compound, the distinct electronic environments of the vinyl, ethynyl (B1212043), and oxirane protons and carbons would result in a characteristic set of chemical shifts.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure and determining stereochemistry. Techniques like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

The stereochemical assignment is heavily reliant on through-space and through-bond correlations. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity of the vinyl and ethynyl groups relative to the oxirane ring protons, confirming their trans relationship. Furthermore, the magnitude of the vicinal coupling constants (³J) between the oxirane protons is a powerful indicator of their dihedral angle and, consequently, the ring's conformation and the relative stereochemistry of the substituents. A small ³J value (typically < 2 Hz) for the oxirane protons is characteristic of a trans configuration of the substituents.

Illustrative ¹H NMR Data for this compound:

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H1 (Oxirane) | 3.1 - 3.3 | d | J(H1-H2) ≈ 2.0 |

| H2 (Oxirane) | 3.4 - 3.6 | d | J(H2-H1) ≈ 2.0 |

| H3 (Vinyl) | 5.8 - 6.0 | ddd | J(H3-H4-cis) ≈ 10.5, J(H3-H4-trans) ≈ 17.5, J(H3-H1) ≈ 1.5 |

| H4-cis (Vinyl) | 5.2 - 5.4 | d | J(H4-cis-H3) ≈ 10.5 |

| H4-trans (Vinyl) | 5.4 - 5.6 | d | J(H4-trans-H3) ≈ 17.5 |

| H5 (Ethynyl) | 2.5 - 2.7 | s | - |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Elucidation of Mechanistic Pathways through Spectroscopic Monitoring

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring reaction kinetics and identifying transient intermediates. For a reactive molecule like an ethynyloxirane, which can undergo various rearrangements and ring-opening reactions, time-resolved NMR studies can provide invaluable mechanistic insights. By acquiring spectra at different time points during a reaction, it is possible to observe the decay of starting material signals and the concurrent emergence of product signals. The appearance of new, transient signals can provide evidence for the formation of short-lived intermediates, helping to piece together the reaction pathway.

Density Functional Theory (DFT) Calculations for Reaction Mechanism and Stereochemical Prediction

Density Functional Theory (DFT) has become a pivotal computational method in modern chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for investigating the complex potential energy surfaces of reactions involving strained rings and unsaturated systems.

Modeling of Reaction Intermediates and Transition States

DFT calculations can be employed to map out the entire energy profile of a chemical reaction. For this compound, this could involve modeling its isomerization, rearrangement, or reactions with nucleophiles. By calculating the energies of the ground state, transition states, and any intermediates, a detailed reaction mechanism can be proposed. For instance, the ring-opening of the epoxide could proceed through different pathways, and DFT can help determine which is energetically more favorable by calculating the activation barriers for each potential route. These calculations provide geometric information about the transition states, revealing the atomic motions involved in bond breaking and formation.

Illustrative DFT-Calculated Relative Energies for a Hypothetical Isomerization:

| Species | Relative Energy (kcal/mol) |

| This compound | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate 1 | +12.8 |

| Transition State 2 | +18.2 |

| Product | -5.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Validation of Experimental Stereochemical Assignments

DFT calculations can serve as a powerful complement to experimental data for validating stereochemical assignments. By calculating the NMR chemical shifts and coupling constants for all possible stereoisomers of 2-ethenyl-3-ethynyloxirane, a theoretical set of spectra can be generated for each. Comparison of these calculated spectra with the experimental data can provide a high degree of confidence in the assignment of the correct isomer. This is particularly valuable when NMR data alone is ambiguous or when crystals suitable for X-ray crystallography cannot be obtained. The isomer whose calculated spectroscopic parameters most closely match the experimental values is confirmed as the correct structure.

No Specific Research Found for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data currently available for the chemical compound This compound . Consequently, a detailed article on its future research directions and emerging reactivities, as per the requested outline, cannot be generated at this time.

Extensive searches have been conducted to locate studies pertaining to the development of novel catalytic systems, the exploration of unprecedented transformations and skeletal rearrangements, and its integration into advanced multi-component reaction sequences and automated synthesis. These inquiries have not yielded any specific results for this particular molecule.

While the requested topics represent significant and active areas of investigation within synthetic organic chemistry, the scientific community has not published specific findings related to this compound. The principles of scientific accuracy and the commitment to providing fact-based information preclude the generation of speculative or unsubstantiated content.

Therefore, the following sections of the proposed article cannot be provided:

Future Research Directions and Emerging Reactivities of 2s,3r 2 Ethenyl 3 Ethynyloxirane

Integration into Advanced Multi-Component Reaction Sequences and Automated Synthesis

Further research by the scientific community is required before a substantive report on this specific compound can be compiled.

Q & A

Q. How does kinetic resolution improve enantiomeric excess during enzymatic catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.